![molecular formula C17H21N3OS B2555507 N-(2-(间甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)叔丁酰胺 CAS No. 392288-56-1](/img/structure/B2555507.png)

N-(2-(间甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

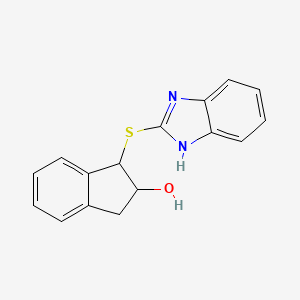

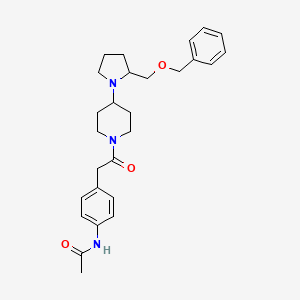

“N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains a pivalamide group, which is an amide of pivalic acid .

科学研究应用

Antituberculosis Agents

Pyrazole derivatives have shown promise as antituberculosis agents. Researchers have synthesized novel pyrazole-based compounds and evaluated their efficacy against Mycobacterium tuberculosis. These derivatives often exhibit good antimicrobial activity, making them potential candidates for combating tuberculosis infections .

Antimicrobial Properties

The pyrazole moiety contributes to the antimicrobial activity of various compounds. Researchers have explored the synthesis of pyrazole derivatives with enhanced antibacterial and antifungal properties. These compounds may find applications in pharmaceuticals, agriculture, and food preservation .

Anti-Inflammatory Agents

Pyrazole derivatives have been investigated for their anti-inflammatory effects. By modulating specific pathways, these compounds can potentially alleviate inflammation-related conditions. Researchers continue to explore novel synthetic routes to develop potent anti-inflammatory agents .

Anticancer Compounds

The pyrazole scaffold has attracted attention in cancer research. Some pyrazole derivatives exhibit cytotoxicity against cancer cells, making them interesting candidates for further study. Researchers aim to optimize their structures to enhance selectivity and efficacy .

Antidiabetic Activity

Certain pyrazole derivatives have demonstrated antidiabetic properties. By targeting key enzymes involved in glucose metabolism, these compounds may contribute to diabetes management. Researchers investigate their potential as adjunct therapies or lead compounds for new antidiabetic drugs .

Agrochemical Applications

Pyrazole derivatives find applications in agriculture as well. They can act as insecticides, herbicides, or fungicides. Researchers explore their effectiveness in pest control and crop protection, aiming for environmentally friendly solutions .

未来方向

作用机制

Target of Action

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide, also known as 2,2-dimethyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, such as Leishmania and Plasmodium species .

Mode of Action

The mode of action of 2,2-dimethyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves interactions with its targets that lead to changes in the parasites. A molecular simulation study suggested that the potent in vitro antipromastigote activity of a similar compound might be attributed to the strong H-bonding interactions between the NH moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of theLeishmania and Plasmodium parasites, disrupting their ability to infect and proliferate within their hosts .

Result of Action

The molecular and cellular effects of 2,2-dimethyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide’s action result in potent antileishmanial and antimalarial activities . The compound has been shown to display superior antipromastigote activity, being more active than standard drugs such as miltefosine and amphotericin B deoxycholate .

属性

IUPAC Name |

2,2-dimethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-11-6-5-7-12(8-11)20-15(18-16(21)17(2,3)4)13-9-22-10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZLDRQIIMBLJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2555427.png)

![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride](/img/structure/B2555430.png)

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)

![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555441.png)

![2-Amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2555445.png)

![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)